4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide
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Description
The compound “4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide” is a derivative of 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . It is a solid substance with a molecular weight of 201.66 . The IUPAC name is 4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride .
Synthesis Analysis
The synthesis of such compounds involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O.ClH/c1-12-8-6-2-3-9-4-7(6)10-5-11-8;/h5,9H,2-4H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 201.66 . It is stored in an inert atmosphere at temperatures between 2-8°C .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-24-12-2-4-13(5-3-12)25(22,23)21-9-8-18-16-14-6-7-17-10-15(14)19-11-20-16/h2-5,11,17,21H,6-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLPEVUGAYOUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NC=NC3=C2CCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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